
3|A-Hydroxy-lup-20(29)-en-16-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3|A-Hydroxy-lup-20(29)-en-16-one is a triterpenoid compound belonging to the lupane series. Triterpenoids are a class of chemical compounds composed of three terpene units, which are often found in plants and have various biological activities. This compound is known for its potential pharmacological properties and is a subject of interest in medicinal chemistry research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3|A-Hydroxy-lup-20(29)-en-16-one typically involves the partial synthesis from betulinic acid, a naturally occurring triterpenoid. The synthetic route includes several steps such as oxidation, reduction, and cyclization reactions. Specific reaction conditions, such as the use of specific catalysts and solvents, are crucial for achieving high yields and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily synthesized for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.
Análisis De Reacciones Químicas
Types of Reactions
3|A-Hydroxy-lup-20(29)-en-16-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert ketones or aldehydes to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The conditions often involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield various oxidized derivatives, while reduction can produce different alcohols .
Aplicaciones Científicas De Investigación
3|A-Hydroxy-lup-20(29)-en-16-one has several scientific research applications, including:
Chemistry: Used as a precursor for synthesizing other complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activities.
Medicine: Investigated for its potential therapeutic properties, such as anticancer and antiviral activities.
Mecanismo De Acción
The mechanism of action of 3|A-Hydroxy-lup-20(29)-en-16-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or modulate signaling pathways involved in cell proliferation and apoptosis. The exact molecular targets and pathways can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Betulinic Acid: A precursor for the synthesis of 3|A-Hydroxy-lup-20(29)-en-16-one, known for its anticancer properties.
3-Epihydroxy lup-20(29)-en-19(28)-olide: Another lupane triterpenoid with similar biological activities.
3-Hydroxy-(28-4-coumaroyloxy)lup-20(29)-en-27-oic acid: A derivative of lupene with anticancer efficacy.
Uniqueness
This compound is unique due to its specific structure and the resulting biological activities. Its ability to undergo various chemical reactions and its potential therapeutic properties make it a valuable compound for research and development in medicinal chemistry .
Propiedades
Fórmula molecular |
C30H48O2 |
|---|---|
Peso molecular |
440.7 g/mol |
Nombre IUPAC |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-2,3,5,6,7,7a,9,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-4-one |
InChI |
InChI=1S/C30H48O2/c1-18(2)19-11-14-28(6)24(32)17-30(8)20(25(19)28)9-10-22-27(5)15-13-23(31)26(3,4)21(27)12-16-29(22,30)7/h19-23,25,31H,1,9-17H2,2-8H3/t19-,20+,21-,22+,23-,25+,27-,28+,29+,30+/m0/s1 |
Clave InChI |
YJJYWWLGTGULPX-YINXJVSYSA-N |
SMILES isomérico |
CC(=C)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2=O)C)C)(C)C)O)C)C |
SMILES canónico |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2=O)C)C)(C)C)O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


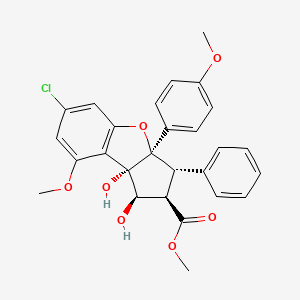

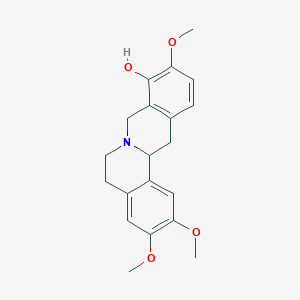
![N-[9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hexadecoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12392255.png)



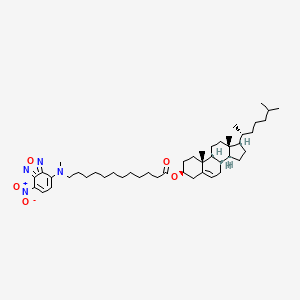
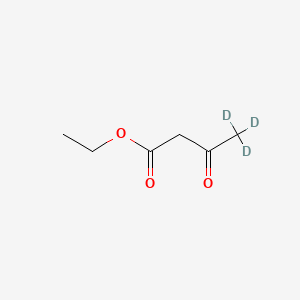
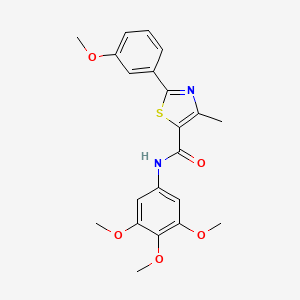
![1-[(2R,3S,5S)-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-2-sulfanylidenepyrimidin-4-one](/img/structure/B12392299.png)
![11-(3-nitrophenyl)-3,6,7,8,9,11-hexahydro-2H-[1,4]benzodioxino[6,7-b]quinolin-10-one](/img/structure/B12392303.png)

![[(2R,5R)-3-acetyloxy-5-(3,5-dimethyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12392326.png)
